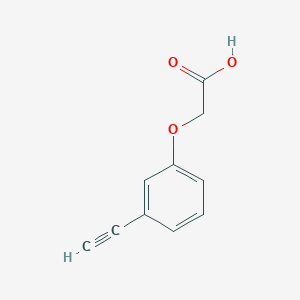

2-(3-Ethynylphenoxy)acetic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-ethynylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBSVEMPEQNUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290311-11-4 | |

| Record name | 2-(3-ethynylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes to the 2-(3-Ethynylphenoxy)acetic Acid Core

The introduction of the ethynyl (B1212043) group onto the phenoxyacetic acid backbone is a critical step in the synthesis of the title compound. Modern synthetic organic chemistry offers several powerful methods to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, providing a versatile and efficient means to form carbon-carbon bonds. wikipedia.org These reactions are particularly well-suited for the introduction of an ethynyl group onto an aromatic ring.

The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction is known for its mild conditions, often proceeding at room temperature, which makes it compatible with a wide range of functional groups. wikipedia.org

The general scheme for a Sonogashira coupling involves the reaction of an aryl halide (e.g., 3-bromophenoxyacetic acid derivative) with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) salt, and a base. The trimethylsilyl (B98337) group is a common protecting group for the terminal alkyne and can be removed in situ or in a subsequent step.

While the traditional Sonogashira coupling is highly effective, a significant side reaction can be the homocoupling of the terminal alkyne, known as the Glaser coupling. ntu.edu.tw To mitigate this, copper-free Sonogashira coupling protocols have been developed. wikipedia.org These variants often utilize alternative ligands or reaction conditions to promote the desired cross-coupling over homocoupling.

| Catalyst System | Aryl Halide/Triflate | Alkyne | Base | Solvent | Notes |

| Pd(PPh₃)₄ / CuI | Aryl Iodide | Terminal Alkyne | Amine (e.g., Et₃N) | THF or DMF | Classic Sonogashira conditions. |

| PdCl₂(PPh₃)₂ / CuI | Aryl Bromide | Terminal Alkyne | Amine (e.g., Et₃N) | THF or DMF | Effective for more challenging aryl bromides. |

| Pd(dba)₂ / P(t-Bu)₃ | Aryl Chloride | Terminal Alkyne | Cs₂CO₃ | Toluene | Copper-free conditions, suitable for aryl chlorides. |

| (NHC)-Pd / (NHC)-Cu | Aryl Bromide | Aryl Alkyne | Not specified | Not specified | High yields in air and non-anhydrous solvent. nih.gov |

The synthesis of this compound necessitates the preparation of suitable precursors. A common starting material is a 3-substituted phenol (B47542). For instance, the synthesis could commence with 3-hydroxyphenylacetic acid, which can be protected and then subjected to a reaction to introduce a leaving group (e.g., bromide or triflate) at the 3-position of the phenyl ring, making it amenable to Sonogashira coupling.

Alternatively, a precursor like (2-chlorophenyl)acetic acid can be converted to (2-hydroxyphenyl)acetic acid through treatment with an alkali metal hydroxide (B78521) and a copper salt at elevated temperatures. google.com This highlights the importance of functional group interconversions in accessing the necessary building blocks for the final product.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Introduction

Selective Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the creation of a diverse range of derivatives with potentially altered biological or material properties.

Esterification of the carboxylic acid is a common strategy in drug development to create prodrugs. Esters can mask the polar carboxylic acid group, potentially improving oral bioavailability and cell permeability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.

The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, is a classic method for ester formation. chemguide.co.ukyoutube.com This is a reversible reaction, and often requires driving the equilibrium towards the product, for instance, by removing the water formed during the reaction. chemguide.co.uk More modern and milder methods for esterification include the use of coupling agents or activation of the carboxylic acid. For example, methyl 2-(benzofuran-2-yl)acetate can be synthesized by refluxing the corresponding carboxylic acid in methanol (B129727) with sulfuric acid. nih.gov

Organic esters are widely used in various industries, including pharmaceuticals, due to their diverse properties. dergipark.org.tr The synthesis of 2-alkylaryl and furanyl acetates can be achieved through palladium-catalyzed carbonylation of alcohols, offering a sustainable alternative to traditional methods. mdpi.com

The formation of amides from the carboxylic acid moiety is another important derivatization strategy. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Standard amidation procedures involve the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. researchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. nih.gov This method is widely employed in the synthesis of peptides and other complex molecules.

A general procedure for amidation involves stirring the carboxylic acid with an aniline (B41778) derivative in the presence of EDCI in a solvent like dichloromethane. nih.gov This approach has been used to synthesize a variety of 2-(benzofuran-2-yl)-N-arylacetamides. nih.gov

Formation of Anhydrides and Acid Halides for Enhanced Reactivity

To facilitate further chemical transformations, the carboxylic acid moiety of this compound can be converted into more reactive intermediates such as acid halides and anhydrides. These derivatives serve as potent acylating agents in the synthesis of esters, amides, and other functionalities.

Standard laboratory procedures for the synthesis of acid halides from carboxylic acids are well-established and can be applied to this compound. The most common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). For instance, the reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride, both of which are gases and easily removed from the reaction mixture. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of these methods is widely recognized in organic synthesis. google.comgoogle.com

The formation of acid anhydrides can be achieved through several routes. A common method involves the reaction of a carboxylate salt with an acid chloride. alliedacademies.org For instance, the sodium salt of this compound could theoretically be reacted with 2-(3-ethynylphenoxy)acetyl chloride to form the symmetric anhydride. Alternatively, mixed anhydrides can be prepared by reacting the carboxylic acid with another acylating agent. alliedacademies.org These activated forms of the carboxylic acid are crucial for overcoming the often sluggish reactivity of the parent acid, thereby expanding the scope of possible derivatizations.

| Reagent | Product | Key Features |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Gaseous byproducts, clean reaction |

| Phosphorus Pentachloride (PCl₅) | Acid Chloride | Solid reagent, produces POCl₃ |

| Phosphorus Trichloride (PCl₃) | Acid Chloride | Liquid reagent, produces H₃PO₃ |

| Carboxylate Salt + Acid Chloride | Acid Anhydride | Forms symmetric or mixed anhydrides |

Diversification of the Phenoxy and Ethynyl Moieties

The versatility of this compound stems from the ability to independently modify both the phenoxy ring and the terminal ethynyl group. These modifications are critical for developing derivatives with tailored electronic, steric, and functional properties for a range of applications.

Introduction of Aromatic Substituents on the Phenoxy Ring

The introduction of substituents onto the phenoxy ring of this compound can be strategically accomplished either before or after the introduction of the ethynyl group. A common and powerful method for forming the ethynyl-aryl bond is the Sonogashira coupling reaction . organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the connection of a terminal alkyne to an aryl halide.

A plausible synthetic route, therefore, involves starting with a substituted 3-bromophenoxyacetic acid derivative. The substituents can be introduced onto the phenol ring prior to the etherification step to form the phenoxyacetic acid. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation can be employed to functionalize the phenol starting material, with the directing effects of the hydroxyl group guiding the position of the incoming substituent. google.com

Once the desired substituted 3-bromophenoxyacetic acid or its ester is obtained, a Sonogashira coupling with a protected acetylene (B1199291), such as trimethylsilylacetylene, can be performed. Subsequent deprotection yields the target this compound derivative with the desired substitution pattern on the phenoxy ring. This modular approach allows for the synthesis of a diverse library of compounds with varying electronic and steric properties.

| Reaction | Reagents | Purpose |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, etc. | Introduction of substituents on the phenol ring |

| Williamson Ether Synthesis | Substituted phenol, ethyl bromoacetate, K₂CO₃ | Formation of the phenoxyacetic acid ester |

| Sonogashira Coupling | Substituted 3-bromophenoxyacetate, terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Introduction of the ethynyl group |

Modifications of the Ethynyl Group for Specialized Applications

The terminal ethynyl group of this compound is a highly versatile functional handle that can be transformed into a wide array of other chemical entities. This reactivity is central to its use as a building block in more complex molecular architectures.

One of the most prominent reactions involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govchemie-brunschwig.ch This reaction allows for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the ethynyl group with an azide-containing molecule. This strategy is widely employed in drug discovery, bioconjugation, and materials science to link different molecular fragments together in a reliable and modular fashion. nih.govbroadpharm.com For instance, this compound can be coupled with a variety of azides to generate a library of triazole-containing compounds. nih.gov

Beyond click chemistry, the ethynyl group can undergo a variety of other transformations. For example, it can be deprotonated to form an acetylide, which can then act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, or alkyl halides, leading to the extension of the carbon chain. Furthermore, the triple bond can participate in various addition reactions and can be hydrogenated to form the corresponding alkene or alkane. These transformations significantly broaden the chemical space accessible from this versatile starting material.

| Reaction | Reagents/Conditions | Product |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide (B81097), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst | Internal alkyne |

| Glaser Coupling | Cu(I) or Cu(II) salt, oxidant | Symmetrical 1,3-diyne |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

Chemical Reactivity and Bioorthogonal Transformation Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Research Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction involving 2-(3-ethynylphenoxy)acetic acid. This "click" reaction is renowned for its high efficiency, selectivity, and biocompatibility, forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule. This reliability has led to its widespread adoption in various research fields, including drug discovery, materials science, and chemical biology for labeling and bioconjugation.

Optimization of Reaction Conditions and Catalyst Systems

The success of the CuAAC reaction hinges on carefully optimized conditions. For terminal alkynes like this compound, the standard catalyst system involves a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. The choice of solvent is critical, with polar solvents such as dimethyl sulfoxide (B87167) (DMSO), water, and mixtures of t-butanol and water being commonly employed to ensure the solubility of all reactants. Ligands are often used to stabilize the copper(I) catalyst, preventing oxidation and disproportionation, thereby enhancing reaction rates and yields. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a notable water-soluble ligand that has proven effective in these systems.

| Parameter | Common Conditions | Purpose |

| Catalyst | Copper(I) (e.g., from CuSO₄/Sodium Ascorbate) | Catalyzes the [3+2] cycloaddition |

| Ligand | THPTA, TBTA | Stabilizes Cu(I), enhances efficiency |

| Solvent | DMSO, H₂O, t-BuOH/H₂O | Solubilizes reactants and reagents |

| Temperature | Room Temperature to Mild Heating | Promotes reaction without degradation |

Regioselectivity in Triazole Formation and Stereochemical Control

A key feature of the CuAAC reaction is its exceptional regioselectivity. When a terminal alkyne such as this compound reacts with an azide (B81097) in the presence of a copper(I) catalyst, the reaction proceeds through a mechanism involving a copper acetylide intermediate. This mechanism exclusively yields the 1,4-disubstituted triazole isomer. This high degree of control is a direct consequence of the concerted, copper-mediated pathway, which avoids the formation of the 1,5-isomer that can be a byproduct in uncatalyzed thermal cycloadditions. As the reaction occurs at the achiral ethynyl (B1212043) and azide groups, it does not create new stereocenters at the triazole ring itself, thus preserving the stereochemistry of the reacting partners.

Application in Macrocycle and Supramolecular Assembly Synthesis

The robust and specific nature of the CuAAC reaction makes this compound a valuable building block for the synthesis of complex molecular structures. Its bifunctional nature, possessing both a carboxylic acid group and a terminal alkyne, allows for its incorporation into larger assemblies. Researchers have utilized this "click" reaction to construct macrocycles by reacting difunctionalized molecules containing two azide groups with molecules like this compound under high-dilution conditions. This strategy has been employed in the synthesis of novel host molecules for molecular recognition and in the creation of complex interlocked structures like rotaxanes and catenanes, where the triazole ring plays a crucial role as a stable and rigid connecting unit.

Alternative Reactivity Profiles of the Ethynyl Group

While dominated by cycloaddition chemistry, the terminal alkyne of this compound is also amenable to other important transformations, particularly those catalyzed by transition metals.

Palladium-Catalyzed Transformations (e.g., Hydroboration, Suzuki-Miyaura Coupling)

The ethynyl group can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, could potentially be used to couple the alkyne with a vinyl or aryl boronic acid, although this is less common than the Sonogashira coupling for terminal alkynes. More relevant is the hydroboration of the alkyne, which can be catalyzed by palladium or other transition metals. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The resulting vinylborane (B8500763) intermediate is a versatile synthetic tool that can be subsequently oxidized to form an aldehyde or ketone or used in other cross-coupling reactions, providing a pathway to further functionalize the molecule.

| Reaction | Reagents | Product Type |

| Hydroboration | Catecholborane, Palladium catalyst | Vinylborane |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid, Palladium catalyst, Base | En-yne or Di-yne |

Hydration and Oxidation Reactions

The terminal alkyne of this compound can undergo hydration reactions, typically catalyzed by mercury, gold, or other transition metal salts in the presence of aqueous acid. Following Markovnikov's rule, this reaction adds a hydroxyl group to the more substituted carbon of the alkyne, which then tautomerizes to the corresponding methyl ketone. This transformation provides a direct method for converting the ethynyl functionality into an acetyl group. Furthermore, the triple bond can be subjected to oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the carbon-carbon triple bond, leading to the formation of a carboxylic acid at the benzylic position, effectively cleaving the ethynyl group and modifying the core structure of the parent molecule.

Reactivity of the Phenoxy Moiety and Carboxylic Acid Group in Tandem Reactions

The unique structural arrangement of this compound, featuring a terminal alkyne, a phenoxy ether linkage, and a carboxylic acid functionality, presents intriguing possibilities for tandem reactions. In such reactions, two or more bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy. While specific tandem reactions involving the simultaneous or sequential participation of both the phenoxy and carboxylic acid groups of this compound are not extensively documented, the reactivity of analogous systems provides a strong basis for predicting potential transformation pathways.

The reactivity of this trifunctional molecule is centered around the activation of the ethynyl group, typically by a transition metal catalyst, which then allows for intramolecular attack by either the phenoxy oxygen or the carboxylic acid group. The subsequent reaction of the remaining functional group can lead to the formation of complex heterocyclic structures.

Potential Gold-Catalyzed Tandem Cyclization Pathways:

Gold catalysts, known for their high affinity for alkynes (alkynophilicity), are particularly well-suited to initiate tandem cyclizations. researchgate.netbeilstein-journals.org The general mechanism involves the activation of the alkyne by a gold(I) or gold(III) species, rendering it susceptible to nucleophilic attack.

One plausible tandem sequence for this compound could be initiated by an intramolecular hydroalkoxylation. In this scenario, the gold-activated alkyne is attacked by the oxygen atom of the phenoxy group. This type of cyclization of o-alkynylphenols is a known strategy for the synthesis of benzofuran (B130515) derivatives. researchgate.net For this compound, this would lead to the formation of a benzofuran intermediate. Depending on the reaction conditions, this intermediate could then undergo a subsequent lactonization involving the pendant carboxylic acid group, potentially leading to a benzofuran-fused lactone.

Alternatively, the initial cyclization could involve the carboxylic acid group. Gold-catalyzed cycloisomerization of alkynoic acids is a well-established method for the synthesis of lactones. researchgate.netnih.gov In this pathway, the carboxylic acid would attack the activated alkyne to form an enol lactone intermediate. This intermediate could then potentially undergo a second cyclization involving the aromatic ring of the phenoxy group, although this subsequent step is less common.

A review of recent developments in gold-catalyzed cycloaddition reactions highlights the versatility of this approach in constructing complex molecular architectures from functionalized alkynes. beilstein-journals.org These reactions often proceed through cascade mechanisms where the initial cycloadduct undergoes further transformations.

Influence of Reaction Conditions and Catalysts:

The outcome of these potential tandem reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific ligands on a gold catalyst can steer the reaction towards a particular pathway, favoring either the initial attack by the phenoxy oxygen or the carboxylic acid. The nature of the solvent and the presence of additives can also play a crucial role in the reaction's selectivity.

While the specific tandem reactivity of this compound involving both the phenoxy and carboxylic acid moieties remains a subject for further investigation, the established principles of alkyne chemistry provide a solid foundation for exploring these complex and potentially valuable transformations. The ability to construct intricate molecular scaffolds in a single step from this readily accessible starting material holds significant promise for the synthesis of novel heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. For 2-(3-Ethynylphenoxy)acetic acid, the spectrum would be expected to show distinct signals for the ethynyl (B1212043) proton, the aromatic protons, and the methylene (B1212753) protons of the acetic acid moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethynyl C-H | ~3.0 | - |

| Aromatic C-H | 7.0-7.5 | 115-130 |

| O-CH₂ | ~4.7 | ~65 |

| COOH | ~10-12 (broad) | ~170-175 |

| Ethynyl C≡C | - | 75-85 |

| Aromatic C-O | - | 155-160 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. science.govslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning specific proton signals to their corresponding carbon atoms. For instance, the methylene protons of the acetic acid group would show a correlation to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.edu This technique is crucial for piecing together the molecular fragments. For example, HMBC would show correlations between the methylene protons and the carbon of the ether linkage, as well as the carbonyl carbon of the carboxylic acid, confirming the connection of the acetic acid moiety to the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While more critical for determining stereochemistry in complex molecules, NOESY can provide information about the spatial proximity of atoms. In the case of this compound, it could further confirm the connectivity and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govcopernicus.org This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₀H₈O₃), the calculated monoisotopic mass is 176.04735 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. ubc.caresearchgate.netuni-kiel.de

Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M-H]⁻ | 175.04007 |

Data sourced from PubChemLite uni.lu

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. nih.govcore.ac.uk The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.netresearchgate.netnih.gov For this compound, characteristic fragmentation pathways could include the loss of the carboxylic acid group (-COOH) or cleavage of the ether bond, providing further confirmation of the compound's structure. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy techniques offer complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nist.govshout.educationchemicalbook.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid: a broad band in the region of 2500-3300 cm⁻¹ shout.educationdocbrown.info

C≡C-H stretch of the alkyne: a sharp, weak band around 3300 cm⁻¹

C=O stretch of the carboxylic acid: a strong, sharp band around 1700-1750 cm⁻¹ shout.education

C-O stretch of the ether and carboxylic acid: in the fingerprint region between 1000-1300 cm⁻¹ shout.education

Aromatic C-H and C=C stretches : characteristic absorptions in their respective regions.

Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C≡C-H (Alkyne) | ~3300 |

| C=O (Carboxylic Acid) | 1700-1750 |

| C-O (Ether/Acid) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene ring and the conjugated ethynyl group. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of molecular connectivity, conformation, and intermolecular interactions. For phenoxyacetic acid derivatives, single-crystal X-ray diffraction analysis is crucial for confirming the final structure.

In a typical analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. nih.gov The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. nih.gov The data from this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related phenoxyacetic acid structures, such as (2-methylphenoxy)acetic acid, reveals common structural motifs. researchgate.net These structures often feature dimeric hydrogen bonding between the carboxylic acid groups of two centrosymmetrically related molecules. researchgate.net This interaction is a key feature stabilizing the crystal lattice. The crystal structure is often further stabilized by other weaker interactions, such as C–H···O hydrogen bonds. researchgate.net The analysis would also confirm the planarity of the phenyl ring and the geometry of the ethynyl and acetic acid substituents.

Table 1: Representative X-ray Crystallography Parameters for a Phenoxyacetic Acid Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Temperature | 150 K | researchgate.net |

| R-factor | 0.078 | researchgate.net |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, several chromatographic methods are indispensable for its purification and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for purity assessment of synthesized compounds like this compound. The method's high resolution and sensitivity allow for the detection of even trace impurities.

In a typical HPLC analysis for a phenoxyacetic acid derivative, a reversed-phase column (e.g., C18) is used. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with a small amount of acid like acetic acid or formic acid to ensure the analyte is in its protonated form. mdpi.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs strongly, such as 254 nm or 269 nm. mdpi.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Method Parameters for Analysis of Acetic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase (e.g., C18) | nih.gov |

| Mobile Phase | Methanol, Water, Acetic Acid | mdpi.com |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 - 1.6 mL/min | mdpi.com |

| Detection | UV at 254 nm or 269 nm | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. biomedpharmajournal.org For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility. A common approach is to convert the carboxylic acid group into a more volatile ester or a silyl (B83357) derivative (e.g., a trimethylsilyl (B98337) (TMS) ester).

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column (the stationary phase). biomedpharmajournal.org The components separate based on their boiling points and interactions with the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio. nih.gov The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound by comparison to spectral libraries or through analysis of its fragmentation pattern. GC-MS is highly sensitive and selective, making it an excellent tool for detecting and identifying volatile impurities. nih.govshimadzu.com

Table 3: General GC-MS Analytical Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary Column (e.g., Rt-5ms) | biomedpharmajournal.org |

| Carrier Gas | Helium | biomedpharmajournal.org |

| Injector Temperature | 250 °C | biomedpharmajournal.org |

| Ion Source Temperature | 130 - 230 °C | biomedpharmajournal.orgnih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. nih.gov It is widely used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. researchgate.net

For the analysis of this compound, a small spot of the sample solution is applied to a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.govnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it. Separation occurs as the different components of the sample travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases.

After the separation is complete, the individual compound spots are visualized. Since phenoxyacetic acids contain a chromophore, they can often be seen under UV light (at 254 nm). nih.govresearchgate.net Alternatively, chemical stains can be used. nih.gov The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and compared to that of a pure standard to confirm identity. The presence of multiple spots indicates the presence of impurities. scirp.org

Table 4: Typical TLC System for Analysis of Organic Acids

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | scirp.org |

| Mobile Phase | Ethyl acetate (B1210297) / Hexanes | nih.gov |

| Visualization | UV light (254 nm) or chemical staining | researchgate.netnih.gov |

Applications in Chemical Biology and Advanced Materials Science Research

Design and Development of Chemical Probes for Biological Systems

Chemical probes are essential for dissecting biological processes in their native environments. nih.gov The structure of 2-(3-ethynylphenoxy)acetic acid is ideally suited for the design of such probes, particularly those leveraging its terminal alkyne for "click chemistry" reactions.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes directly in complex biological samples. nih.govnih.gov ABPP utilizes activity-based probes (ABPs) that covalently bind to the active sites of specific enzyme families. plantchemetics.orgrsc.org The ethynyl (B1212043) group on this compound serves as a crucial reporter tag.

An ABP based on this scaffold would typically consist of three parts: a reactive group ("warhead") designed to target a specific enzyme class, the this compound moiety acting as part of the linker and recognition element, and the terminal alkyne as a bioorthogonal handle. nih.gov After the probe labels its target protein in situ, the alkyne tag can be conjugated to a reporter molecule, such as a fluorophore (like rhodamine) or a biotin (B1667282) tag, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the visualization and enrichment of active enzymes for subsequent identification by mass spectrometry. plantchemetics.org This strategy enables the profiling of enzyme activities in various states, which is difficult to achieve with traditional methods that only measure protein expression levels. nih.gov

Table 1: Components of an Ethynyl-Tagged Activity-Based Probe

| Component | Function | Example Role for this compound |

| Warhead | Covalently binds to the active site of a target enzyme family (e.g., serine hydrolases, oxidoreductases). nih.govrsc.org | A reactive group (e.g., fluorophosphonate) would be attached to the acetic acid portion of the molecule. |

| Linker/Scaffold | Provides spacing and influences probe specificity and cell permeability. | The phenoxyacetic acid core serves as the central scaffold. |

| Reporter Tag | Enables detection and purification of probe-labeled proteins. | The terminal ethynyl group (alkyne) allows for click chemistry conjugation to a reporter molecule (e.g., Azide-Biotin). |

Photoaffinity labeling (PAL) is a robust method for identifying the specific protein targets of bioactive small molecules. nih.gov A PAL probe is created by incorporating a photoreactive group into the structure of a ligand. Upon UV irradiation, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, enabling target identification. nih.govfigshare.com

The this compound structure can be modified to create a trifunctional probe: the core scaffold for binding affinity, a photoreactive moiety (like a diazirine or benzophenone), and the terminal alkyne for post-labeling analysis. nih.govresearchgate.net Diazirines are often favored as they are small and, upon photoactivation, form reactive carbenes that can insert into nearby C-H or N-H bonds. The alkyne tag allows for the subsequent attachment of biotin for affinity purification or a fluorescent dye for imaging, a strategy that avoids using bulky tags that might interfere with the initial binding event. figshare.com This "tag-free" approach is highly valuable in identifying unknown targets from phenotypic screens. nih.gov

Table 2: Common Photoreactive Groups for PAL Probes

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (approx.) | Key Features |

| Aryl Azide (B81097) | Nitrene | 254-400 nm | Historically used; can undergo intramolecular rearrangement. nih.gov |

| Benzophenone | Triplet Ketone | 350-360 nm | High stability, less prone to rearranging, preferentially reacts with C-H bonds. nih.gov |

| Diazirine | Carbene | 350-380 nm | Small size, highly reactive, short-lived intermediate, inserts into a wide range of bonds. figshare.com |

| Trifluoromethylphenyl Diazirine | Carbene | ~365 nm | More selective than alkyl diazirines, with reduced side reactions. nih.gov |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The alkyne group of this compound makes it an excellent bioorthogonal reporter. nih.gov When used as a metabolic label, cells can incorporate the molecule into specific biosynthetic pathways. For instance, if modified to resemble a fatty acid, it could be used to report on fatty acid synthase (FASN)-dependent protein acylation. nih.gov

Once incorporated, the alkyne handle allows for the visualization of these biomolecules in real-time within cells or for their isolation and identification via proteomics. This two-step labeling strategy—metabolic incorporation followed by bioorthogonal ligation—provides a powerful way to tag and study the dynamics of a wide range of biomolecules, from proteins to metabolites, offering insights into cellular signaling and metabolism. nih.gov

Molecular Ligand Design and Mechanistic Studies of Biomolecular Interactions

The phenoxyacetic acid scaffold is a recognized pharmacophore, and its derivatives have been explored as modulators of various biological targets. The inclusion of the ethynyl group offers both a vector for chemical modification and a tool for studying binding interactions.

The design of selective enzyme inhibitors is a cornerstone of drug discovery. The phenoxyacetic acid framework has been investigated for its potential to inhibit several enzyme classes.

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a prime target for novel antibiotics. nih.govnih.gov While specific studies on this compound are not prominent, inhibitors of LpxC often feature a hydroxamate group to chelate the active site zinc ion, combined with a hydrophobic tail. nih.govduke.edu The phenoxyacetic acid scaffold could serve as this hydrophobic component, designed to fit into the enzyme's binding pocket. For example, inhibitors like BB-78485, which incorporates a naphthyl group, have shown IC₅₀ values as low as 160 nM. nih.gov The ethynyl group on the phenyl ring could be used to probe interactions within the binding site or as a point for further chemical elaboration to enhance potency or selectivity.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that suppresses T-cell function and is a major target in cancer immunotherapy. nih.govfrontiersin.org IDO1 inhibitors are being developed to restore immune surveillance against tumors. pfizer.com The search for novel IDO1 inhibitors has involved high-throughput screening of large chemical libraries to identify new scaffolds. drugtargetreview.com A compound like this compound, with its distinct chemical moieties, represents a candidate for such screens. The failure of some IDO1 inhibitors in clinical trials has highlighted the need to understand complex interactions within the tumor microenvironment, including off-target effects and the activation of other signaling pathways. nih.gov

LYP: Lymphoid-specific tyrosine phosphatase (LYP or PTPN22) is a key negative regulator of T-cell activation, and a gain-of-function mutation is linked to multiple autoimmune diseases. nih.gov Inhibition of LYP is therefore a promising therapeutic strategy. nih.gov Successful LYP inhibitors have been developed from scaffolds like 6-hydroxy-benzofuran-5-carboxylic acid, which shares some structural similarity with phenoxyacetic acids. nih.gov Salicylate-based compounds have also been identified as potent LYP inhibitors, with compound 8p showing an impressive IC₅₀ of 0.39 μM, underscoring the importance of an acidic moiety for binding in the active site. nih.gov

Cytochrome P450s (CYPs): These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.gov Many drugs and chemical compounds can act as inhibitors or inducers of CYP enzymes. youtube.comyoutube.com Phenoxyacetic acid derivatives themselves, such as 2,4-Dichlorophenoxyacetic acid, have been studied as potential selective inhibitors of COX-2, an enzyme often discussed in parallel with CYP-mediated inflammation pathways. nih.gov The specific inhibitory profile of this compound against the various CYP isoforms (e.g., CYP3A4, CYP2D6) would be a critical step in its development as a therapeutic agent, determining its potential for metabolic liabilities.

Table 3: Research Findings on Related Enzyme Inhibitors

| Enzyme Target | Inhibitor Class/Example | Reported Activity | Reference |

| LpxC | Threonyl-hydroxamate derivative (24c ) | Kᵢ = 0.024 nM against E. coli LpxC | duke.edu |

| LpxC | Naphthyl-substituted hydroxamic acid (BB-78485 ) | IC₅₀ = 160 nM | nih.gov |

| LYP | Salicylate-based thiazolidine (B150603) (8p ) | IC₅₀ = 0.39 μM | nih.gov |

| IDO1 | Epacadostat | Potent and selective IDO1 inhibitor | frontiersin.org |

Understanding how ligands bind to and modulate receptors is fundamental to neuroscience and pharmacology. The this compound scaffold can be adapted to target specific receptors.

mGluR5: The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor involved in synaptic plasticity and is implicated in various neurological disorders. nih.gov The development of selective ligands for mGluR5 is an active area of research. nih.gov The phenoxyacetic acid structure could serve as a novel core for designing mGluR5 modulators. The ethynyl group would be particularly useful here, allowing for the creation of radiolabeled or fluorescently tagged ligands to characterize binding affinity (Kᵢ or K₋) and receptor occupancy without significantly altering the parent molecule's pharmacology.

D2R: The D2 dopamine (B1211576) receptor (D2R) is a primary target for antipsychotic medications. nih.gov Achieving selectivity for D2R over the highly homologous D3R is a major challenge. mdpi.com Ligand selectivity is often governed by subtle differences in amino acid residues within the binding pocket. nih.gov A library of compounds based on the this compound scaffold could be synthesized and screened to identify selective D2R ligands. The ethynyl group would again serve as a valuable handle for creating probes to study the molecular dynamics of ligand binding and the structural basis of receptor selectivity.

Interactions with Nucleic Acids and Oligonucleotides for Structural and Functional Studies

There is currently no available scientific literature detailing specific interactions between "this compound" and nucleic acids or oligonucleotides. The terminal ethynyl group and the phenoxyacetic acid structure could theoretically participate in various non-covalent interactions, such as pi-stacking with nucleobases or hydrogen bonding with the phosphate (B84403) backbone. However, without experimental data, any discussion of its binding modes, affinity, or impact on the structure and function of DNA or RNA remains speculative.

Applications in Pest Control Research (e.g., Cytochrome P450s in insects)

No research has been identified that investigates the application of "this compound" in pest control, specifically concerning its effects on insect cytochrome P450 enzymes. Cytochrome P450s are a critical family of enzymes in insects responsible for metabolizing xenobiotics, including insecticides. While various organic compounds are studied as potential inhibitors or inducers of these enzymes to enhance pesticide efficacy or overcome resistance, "this compound" does not appear in the existing body of research within this context.

Integration into Functional Polymers and Advanced Materials

The potential of "this compound" as a building block for functional polymers and advanced materials has not been realized in published research. The presence of both a reactive ethynyl group and a carboxylic acid moiety suggests its potential utility in polymerization and material functionalization.

Role as Monomers or Cross-linking Agents in Polymer Synthesis

The bifunctional nature of "this compound" makes it a theoretical candidate as a monomer for step-growth polymerization or as a cross-linking agent. The carboxylic acid can react with hydroxyl or amine groups to form ester or amide linkages, while the ethynyl group can undergo various reactions, such as click chemistry or polymerization, to form a polymer backbone or cross-links. However, no studies have been found that demonstrate the synthesis of polymers using this compound as a monomer or its use to create cross-linked polymer networks.

Development of Reactive Plasticizers for High-Performance Thermoplastics

Reactive plasticizers are additives that chemically bond with a polymer matrix, offering improved permanence and performance compared to traditional, non-reactive plasticizers. The functional groups on "this compound" could potentially react with thermoplastic polymers. Nevertheless, there is no research available on the development or evaluation of this compound as a reactive plasticizer for high-performance thermoplastics.

Fabrication of Conjugates for Functional Material Applications

The carboxylic acid and ethynyl groups of "this compound" provide handles for conjugation to other molecules or materials to create functional composites. For instance, it could be attached to surfaces, nanoparticles, or biomolecules. At present, there are no published reports on the fabrication of such conjugates or their application in functional materials.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as 2-(3-ethynylphenoxy)acetic acid, might bind to a biological target, typically a protein or enzyme. etflin.comnih.gov This predictive capability is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. etflin.com

Molecular docking algorithms predict the preferred orientation of a ligand within a target's binding site, estimating the binding affinity through scoring functions. nih.gov For phenoxyacetic acid derivatives, studies have successfully used docking to elucidate binding modes. For instance, derivatives of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid have been docked into the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) interface. nih.gov Similarly, novel phenoxyacetic acid derivatives have been evaluated as selective COX-2 inhibitors through molecular docking simulations, which revealed key interactions with amino acid residues like TYR385 and ARG120 within the enzyme's active site. nih.gov These studies suggest that the phenoxyacetic acid scaffold can form crucial hydrogen bonds and hydrophobic interactions that are essential for binding. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the predicted ligand-target complex over time. biointerfaceresearch.com MD simulations provide a dynamic view of the interactions, assessing the flexibility of both the ligand and the protein and calculating the stability of the complex through metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). etflin.combiointerfaceresearch.com Although specific MD simulation data for this compound is not publicly available, the methodology has been applied to study the interaction of similar small molecules, like acetic acid, with various systems, demonstrating its utility in understanding molecular behavior at an atomic level. nih.govresearchgate.net

Table 1: Illustrative Docking Interactions for Phenoxyacetic Acid Analogs This table is based on findings for analogous compounds and illustrates potential interactions.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound |

|---|---|---|---|

| COX-2 | TYR385, ARG120, SER530 | Hydrogen Bonding, π-sulfur | Phenoxyacetic acid derivatives |

| β-Catenin | LYS312, GLN271 | Hydrogen Bonding | 2-(3-(3-carbamoylpiperidin-1-yl) phenoxy)acetic acid derivatives |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov Qualitative SAR involves identifying key chemical features and functional groups responsible for a compound's effects. For phenoxyacetic acid derivatives, SAR studies have shown that modifications to the phenoxy ring can significantly impact potency and selectivity. For example, in the development of selective COX-2 inhibitors, the substitution pattern on the phenoxy ring was critical for achieving high efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that relate numerical descriptors of a molecule's structure to its activity. nih.govdovepress.com These models allow for the prediction of the activity of new, unsynthesized compounds. nih.gov The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive equation. researchgate.net

For derivatives of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid, SAR exploration revealed that the presence and position of substituents on the phenoxy ring, as well as the nature of the acetic acid moiety, were crucial for inhibitory activity against the β-catenin/BCL9 interaction. nih.gov The optimization of these structural features led to the identification of compounds with significantly improved potency. nih.gov Such analyses provide a clear roadmap for designing more effective analogues of this compound by suggesting which parts of the molecule to modify.

Table 2: Summary of Structure-Activity Relationships for Phenoxyacetic Acid Derivatives This table summarizes general SAR findings from related compound series.

| Molecular Modification | Observed Effect on Activity | Rationale |

|---|---|---|

| Substitution on Phenoxy Ring | Modulates potency and selectivity | Alters electronic properties and steric fit within the binding pocket. |

| Modification of Acetic Acid Group | Affects binding affinity and pharmacokinetic properties | The carboxylate group often acts as a key hydrogen bond acceptor. |

| Introduction of Bulky Groups | Can enhance or decrease activity | Dependent on the size and shape of the target's binding site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

For a molecule like this compound, DFT calculations can provide valuable information. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of the molecule to participate in charge transfer interactions. A smaller gap generally implies higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. researchgate.net

Studies on related compounds, such as (4-Chloro-2-methylphenoxy) acetic acid, have utilized DFT to analyze vibrational spectra and map the molecular electrostatic potential, identifying the negatively charged oxygen atoms of the carboxylic group as likely sites for interaction. researchgate.net Such calculations for this compound would illuminate the influence of the ethynyl (B1212043) group on the electronic distribution and reactivity of the entire molecule, guiding its synthetic modification and helping to rationalize its interactions with biological targets.

Predictive Modeling for Compound Design and Optimization

Predictive modeling in drug discovery leverages data from existing compounds to design new molecules with enhanced properties. researchgate.net This field increasingly uses machine learning and artificial intelligence algorithms to build models that can predict a compound's activity, toxicity, and pharmacokinetic profile before it is ever synthesized, saving significant time and resources. nih.govplos.org

Starting with a lead compound like this compound, predictive models can be built using SAR data from analogous series. nih.govnih.gov These models can screen a virtual library of thousands of potential derivatives, where different functional groups are systematically added to or modified on the parent scaffold. The models then predict the biological activity of each virtual compound. semanticscholar.org

This approach allows chemists to prioritize the synthesis of only the most promising candidates. For example, a QSAR model built on phenoxyacetic acid derivatives could be used to predict which substitutions on the phenyl ring or modifications to the ethynyl group of this compound would most likely improve its binding affinity to a specific target. This iterative cycle of prediction, synthesis, and testing is a powerful strategy for lead optimization in modern drug development. researchgate.net

Future Research Directions and Emerging Methodologies

Integration with Advanced Imaging Techniques (e.g., Super-Resolution Microscopy)

The terminal alkyne in 2-(3-ethynylphenoxy)acetic acid serves as a powerful tool for chemical biology, enabling the attachment of reporter molecules, such as fluorophores, through bioorthogonal "click" chemistry. nih.gov This capability is particularly significant for advanced imaging modalities that push beyond the diffraction limit of conventional light microscopy. nih.gov

By conjugating a fluorescent dye to this compound, researchers can visualize its distribution and localization within complex biological systems with unprecedented detail. Super-resolution microscopy techniques, which can achieve spatial resolutions below 50 nm, would be particularly powerful in this context. nih.gov These methods would allow for the precise tracking of molecules derived from this scaffold as they interact with cellular components. nih.gov

Key potential applications include:

Visualizing Molecular Interactions: Tracking the precise location of conjugates to understand their binding partners and mechanisms of action at a subcellular level.

Mapping in Material Science: Incorporating the compound into polymers or other materials and using super-resolution imaging to map its distribution and organization within the material's architecture.

| Advanced Imaging Technique | Principle | Potential with this compound Conjugates |

| Super-Resolution Microscopy (e.g., STORM, PALM) | Utilizes photoswitchable fluorophores to overcome the diffraction limit of light, enabling imaging at the nanoscale. | Allows for the precise localization of individual molecules of a fluorescently-tagged this compound derivative, revealing detailed information about its interactions and distribution within cells or materials. |

| DNA-PAINT | A super-resolution technique that uses the transient binding of fluorescently labeled DNA oligos to their targets to achieve high-resolution imaging. | By attaching a DNA-PAINT docking strand to this compound, researchers could achieve highly multiplexed and quantitative imaging of its targets. |

| Laser Scanning Microscopy (LSM) | A confocal technique that uses a focused laser beam to scan a sample, providing high-resolution optical sections. | Enables the 3D reconstruction of the distribution of fluorescently labeled this compound conjugates within thick specimens like tissues or biofilms. |

High-Throughput Synthesis and Screening for Accelerated Discovery

The core structure of this compound is amenable to chemical modification at several positions, making it an ideal candidate for the creation of compound libraries. High-throughput synthesis methodologies can be employed to rapidly generate a diverse collection of derivatives. nih.govacs.org For instance, the carboxylic acid group can be converted to a variety of amides or esters, while the aromatic ring could undergo further substitution.

Once a library of derivatives is synthesized, it can be subjected to high-throughput screening (HTS) to quickly identify compounds with desired biological or material properties. scienceintheclassroom.org HTS automates the testing of thousands of compounds in parallel, dramatically accelerating the pace of discovery. scienceintheclassroom.org For example, derivatives could be screened for their ability to inhibit a particular enzyme, act as selective COX-2 inhibitors, or exhibit specific anti-mycobacterial properties. nih.govnih.gov This combined approach of high-throughput synthesis and screening represents a powerful strategy for unlocking the full potential of the this compound scaffold. nih.govscienceintheclassroom.org

Exploration of Novel Bioorthogonal Reactions Beyond CuAAC

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used and robust "click" reaction, the potential toxicity of the copper catalyst can be a limitation in living systems. nih.gov Future research will likely focus on exploring alternative bioorthogonal reactions for the terminal alkyne of this compound that circumvent the need for a metal catalyst. nih.govresearchgate.net

| Bioorthogonal Reaction | Description | Potential Advantage for this compound |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide (B81097) and a strained alkyne (e.g., cyclooctyne). While the parent compound has a terminal alkyne, it could be reacted with a bifunctional linker containing a strained alkyne. | Avoids the cytotoxicity associated with copper catalysts, making it more suitable for in vivo applications. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction | A rapid reaction between a diene (often a tetrazine) and a dienophile. Alkynes can act as dienophiles in this reaction. | Offers exceptionally fast reaction kinetics, which is advantageous for capturing transient biological events. |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper. Ligand-free versions have been developed. researchgate.net | Provides an alternative method for forming carbon-carbon bonds and creating more complex molecular architectures. |

| Glaser-Hay Reaction | A copper-catalyzed coupling of two terminal alkynes to form a symmetric diyne. researchgate.net | Enables the dimerization of this compound or its coupling to other alkyne-containing molecules. |

The development and application of these novel bioorthogonal reactions will expand the utility of this compound, allowing for its use in a broader range of biological and material science contexts where biocompatibility and reaction kinetics are critical. nih.gov

Development of Multi-Functional Conjugates for Complex Biological and Material Systems

The structure of this compound provides at least two distinct points for chemical modification: the carboxylic acid and the terminal alkyne. This dual functionality makes it an excellent scaffold for the construction of multi-functional conjugates, where each part of the molecule serves a specific purpose. nih.govnih.gov

By employing orthogonal chemical ligation strategies, researchers can build complex molecular tools. nih.gov For example:

Targeted Drug Delivery: The carboxylic acid could be linked to a targeting ligand (e.g., a peptide or antibody that recognizes a specific cell type), while the alkyne is used to attach a potent drug molecule via click chemistry. This would create a conjugate that selectively delivers a therapeutic payload to its intended target. rsc.org

Dual Probes for Imaging and Therapy: One functional handle could be attached to a therapeutic agent, and the other to an imaging agent (like a fluorophore or a PET imaging isotope). mdpi.com This would enable simultaneous treatment and real-time monitoring of the conjugate's biodistribution.

Advanced Materials: In material science, the two functional groups could be used to cross-link polymers in a controlled manner, creating materials with tailored properties such as specific rigidity, degradability, or the ability to capture other molecules.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Ethynylphenoxy)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves coupling 3-ethynylphenol with bromoacetic acid derivatives under basic conditions. Key steps include temperature control (0–5°C for exothermic reactions), use of catalysts like NaBr/TEMPO for oxidation (e.g., converting alcohols to ketones), and purification via column chromatography . Yield optimization requires precise stoichiometry, inert atmospheres to prevent alkyne side reactions, and monitoring pH during neutralization. Variations in solvent polarity (e.g., acetone vs. acetonitrile) can alter reaction rates and by-product formation .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons adjacent to triple bonds) and aromatic protons (δ ~6.5–7.5 ppm). FT-IR identifies the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺). For crystallinity assessment, X-ray diffraction reveals dihedral angles between the phenyl ring and acetic acid moiety (~78° tilt in analogous compounds) and hydrogen-bonding motifs (e.g., R₂²(8) dimerization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Waste disposal should follow institutional guidelines for carboxylic acids and alkynes, with neutralization using saturated NaHCO₃ before disposal. Monitor for exothermic reactions during synthesis, and use fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the ethynyl group in the synthesis of this compound?

- Methodological Answer : Regioselectivity is achieved via Sonogashira coupling by protecting the phenolic –OH group with Fmoc or benzyl groups before introducing the ethynyl moiety. Post-coupling deprotection (e.g., using piperidine for Fmoc) ensures minimal side reactions. Alternative strategies include direct bromination of 4-methoxyphenylacetic acid followed by ethynyl substitution, with yields improved by optimizing Br₂ stoichiometry and reaction time (e.g., 60 min at RT) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the ethynyl and carboxylic acid groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed activation energies with experimental kinetic data to validate mechanisms. Discrepancies may arise from solvent effects not accounted for in gas-phase simulations .

Q. How can researchers resolve contradictions between theoretical and experimental data regarding the hydrogen-bonding behavior of this compound?

- Methodological Answer : If XRD shows stronger hydrogen-bond dimers (O–H⋯O, ~2.6 Å) than predicted by DFT, re-evaluate computational parameters (e.g., inclusion of dispersion corrections like Grimme’s D3). Experimentally, vary crystallization solvents (e.g., ethyl acetate vs. hexane) to assess packing effects. Use variable-temperature NMR to study solution-phase H-bonding dynamics .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include controlling exotherms and minimizing oligomerization. Use flow chemistry for better temperature regulation. Introduce scavengers (e.g., molecular sieves) to absorb excess water or HBr. Purify via recrystallization from ethanol/water mixtures, which selectively precipitates the product while leaving polar by-products in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。